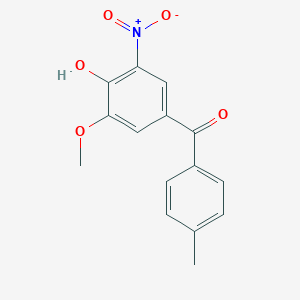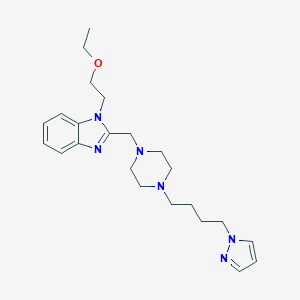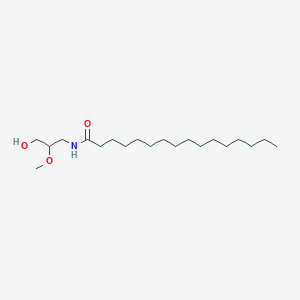
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide, also known as palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide that has been found to have various therapeutic effects. PEA is a lipid mediator that is synthesized and metabolized in various tissues, including the brain, liver, and intestines. The compound was first isolated from egg yolk in 1957 and has since been studied extensively for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of PEA is not fully understood, but it is believed to act through various pathways in the body. PEA has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-alpha), which is involved in the regulation of inflammation and pain. PEA also modulates the activity of various ion channels, including TRPV1 and TRPA1, which are involved in pain sensation.
Efectos Bioquímicos Y Fisiológicos
PEA has been found to have various biochemical and physiological effects in the body. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammation. PEA also increases the production of anti-inflammatory cytokines, such as IL-10, which helps to reduce inflammation. Additionally, PEA has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEA has several advantages as a research tool. The compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. PEA is also stable under a wide range of conditions, which makes it suitable for use in various experimental protocols. However, there are some limitations to the use of PEA in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the exact mechanism of action of PEA is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on PEA. One area of interest is the development of new formulations of PEA that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for PEA, which may help to elucidate its mechanism of action. Additionally, there is a need for further research on the potential therapeutic effects of PEA in various conditions, including chronic pain and neurological disorders.
Métodos De Síntesis
PEA can be synthesized from palmitic acid and ethanolamine through a process known as amidation. The reaction involves the condensation of palmitic acid with ethanolamine in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure PEA.
Aplicaciones Científicas De Investigación
PEA has been studied extensively for its potential therapeutic effects in various conditions, including chronic pain, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain. PEA has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-hydroxy-2-methoxypropyl)hexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-19(18-22)24-2/h19,22H,3-18H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJBRCRLFRIREO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554364 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
CAS RN |
112988-96-2 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

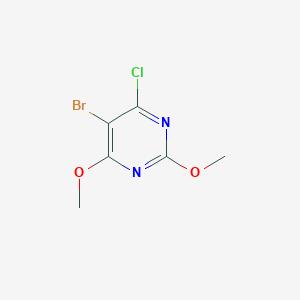
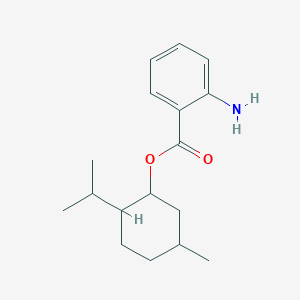
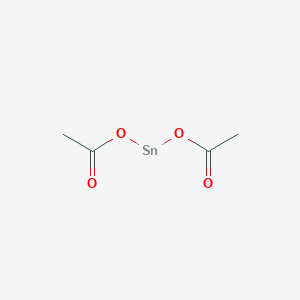
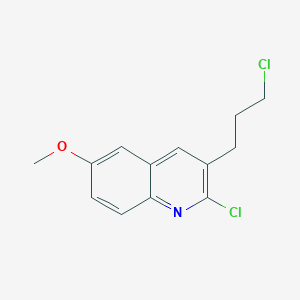

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
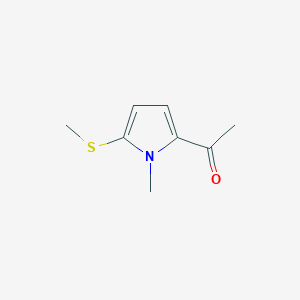
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)

